tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Description
tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is a chiral carbamate derivative characterized by an 18-carbon aliphatic chain (octadec-4-enyl backbone) with hydroxyl groups at positions 1 and 3, and a tert-butyloxycarbonyl (Boc) carbamate moiety at position 2. The stereochemistry at C2 (R) and C3 (S) confers distinct conformational and intermolecular interaction properties.
Properties
IUPAC Name |
tert-butyl N-[(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUDVBSIURBUGW-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=C[C@@H]([C@@H](CO)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849531 | |
| Record name | tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609812-03-5 | |
| Record name | tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate typically involves multi-step organic reactions starting from readily available substrates. One common approach includes the protection of the hydroxyl groups, followed by the formation of the carbamate ester through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often utilizes optimized catalytic processes to enhance yield and efficiency. Key steps involve the catalytic hydrogenation of intermediate compounds, ensuring the selective formation of the desired stereoisomers under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: Reactions where the hydroxyl groups can be converted to carbonyl or carboxyl groups under the influence of oxidizing agents.
Reduction: Processes that may involve the reduction of double bonds or carbamate groups.
Substitution: Nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the reaction conditions and reagents used, often resulting in the formation of derivatives with modified functional groups, enhancing the compound's reactivity or altering its biological activity.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is utilized as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biological research, this compound serves as a probe to study enzyme interactions, particularly those involving carbamate-inhibiting enzymes.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry
In industry, it is used as an intermediate in the synthesis of complex molecules, playing a role in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The carbamate group can form stable adducts with enzyme active sites, leading to inhibition or modulation of enzyme activity. The stereochemistry of the compound further influences its binding affinity and specificity towards different molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous tert-butyl carbamate derivatives, particularly those with hydroxylated backbones and stereochemical variations. Below is a comparative analysis based on backbone structure, substituents, stereochemistry, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
Backbone and Conformational Flexibility
- Aliphatic vs. Cyclic Backbones: The C18 aliphatic chain in the target compound introduces significant flexibility and lipophilicity, contrasting with the rigid cyclopentane derivatives (e.g., 1330069-67-4). This flexibility may reduce crystallinity but improve solubility in nonpolar solvents .
Functional Group Interactions
- Hydrogen Bonding: The 1,3-diol configuration enables bifurcated hydrogen bonds, a feature less pronounced in monohydroxy cyclopentane derivatives (e.g., 1290191-64-8). Graph set analysis (as per Etter’s formalism) would classify these interactions as D-type (donor-acceptor) motifs, influencing crystal lattice stability .
- Boc Carbamate Role: The tert-butyl group sterically shields the carbamate NH, reducing intermolecular hydrogen-bond donor capacity compared to unsubstituted carbamates. This property is consistent across all analogs .
Stereochemical Influence
- The (2R,3S) configuration in the target compound creates a diastereomeric relationship with cyclopentane derivatives (e.g., 225641-84-9, (1R,3S)). Such stereochemical differences can dramatically alter melting points and biological activity—e.g., the (2S,3R) chloro-phenyl derivative in exhibits distinct reactivity due to its configuration .
Biological Activity
Tert-butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is a compound of significant interest in pharmacological and biochemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group attached to a carbamate functional group along with a hydroxylated octadecene chain. Its chemical formula is , with a molecular weight of approximately 453.7 g/mol.
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
- Antioxidant Properties : Studies indicate that this compound may exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to various disease processes, including those involved in inflammation and neurodegeneration.
- Cellular Effects : In vitro studies demonstrate its effects on cell viability and apoptosis, particularly in neuronal cells exposed to amyloid-beta (Aβ) peptides.
The mechanism through which this compound exerts its biological effects may involve:
- Interaction with Cellular Receptors : The compound may bind to specific receptors on cell membranes, influencing signaling pathways related to cell survival and apoptosis.
- Modulation of Oxidative Stress : By scavenging free radicals, it could reduce oxidative damage within cells, thereby preserving cellular integrity.
- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with and inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are pivotal in neurodegenerative diseases like Alzheimer's.
Data Table: Summary of Biological Activities
Case Studies
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Neuroprotective Effects : In a study evaluating the neuroprotective properties of this compound against Aβ-induced toxicity in astrocytes, the compound demonstrated significant protective effects by reducing TNF-α levels and preventing cell death.
- Experimental Design : Astrocytes were treated with Aβ 1-42 in the presence of varying concentrations of the compound.
- Results : A dose-dependent reduction in cell death was observed, suggesting potential therapeutic applications in Alzheimer's disease.
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Inflammation Modulation : Another study highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines in macrophages.
- Findings : Treatment resulted in decreased levels of IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
